Timoprazole

Descripción

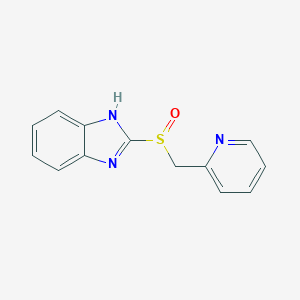

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

57237-97-5 |

|---|---|

Fórmula molecular |

C13H11N3OS |

Peso molecular |

257.31 g/mol |

Nombre IUPAC |

2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole |

InChI |

InChI=1S/C13H11N3OS/c17-18(9-10-5-3-4-8-14-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,9H2,(H,15,16) |

Clave InChI |

HBDKFZNDMVLSHM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=N3 |

SMILES canónico |

C1=CC=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=N3 |

Sinónimos |

Timoprazole; 2-[(2-Pyridylmethyl)sulfinyl]-1H-benzimidazole; 2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole |

Origen del producto |

United States |

Mechanistic Studies of Timoprazole S Action on Gastric Acid Secretion

Inhibition of Gastric H+/K+-ATPase

The gastric H+/K+-ATPase, often referred to as the gastric proton pump, is located in the parietal cells of the stomach lining. This enzyme facilitates the exchange of cytoplasmic hydronium ions (H+) for extracellular potassium ions (K+) into the stomach lumen, thereby acidifying gastric contents. nih.govwikipedia.orgdrugbank.com Timoprazole, and PPIs in general, target this enzyme to effectively reduce gastric acid production. nih.govwikipedia.orgijfans.orgapjonline.in

This compound inhibits the gastric H+/K+-ATPase directly. mdpi.com It has been observed to inhibit both acid production and ATPase activity in gastric ATPase vesicles. nih.govijfans.org Importantly, this compound was found to be ineffective in the absence of acid transport by the ATPase, indicating its action is linked to the active state of the enzyme. nih.govijfans.org This inhibition is non-competitive in nature against certain stimuli, such as db-cAMP. nih.gov

This compound functions as a prodrug, meaning it is initially inactive and requires activation within the body to exert its therapeutic effect. nih.govijfans.orgescholarship.orgpatsnap.com

The activation of this compound is critically dependent on an acidic environment. wikipedia.orgescholarship.orgrjptonline.orgfishersci.ca As a weak base, this compound selectively accumulates in the highly acidic secretory canaliculi of stimulated parietal cells, where the pH can be as low as 1.0. nih.govescholarship.orgbasicmedicalkey.com This acid-dependent concentration is a key property that enhances its therapeutic index, leading to a significantly higher concentration at the luminal surface of the pump compared to the bloodstream. nih.govbasicmedicalkey.com Once in this acidic space, the inactive prodrug undergoes an acid-catalyzed conversion to its active form. nih.govijfans.orgmdpi.comescholarship.orgbasicmedicalkey.com

Upon acid activation, this compound is converted into highly reactive thiophilic reagents, specifically sulfenamide (B3320178) or sulfenic acid intermediates. nih.govwikipedia.orgwikipedia.orgijfans.orgfishersci.caresearchgate.netacs.orgnih.gov These active species are responsible for the inhibitory action. nih.govijfans.orgresearchgate.net Research suggests that while sulfenic acid can form either sulfenamide or a stable disulfide complex with cysteine residues of the H+/K+-ATPase, the formation of the tetracyclic sulfenamide may be less favored energetically compared to the disulfide complex formation for this compound. researchgate.netacs.orgnih.govacs.org

Key intermediates and their formation:

| Intermediate Type | Formation Condition | Reactivity |

| Sulfenic Acid | Acid-catalyzed conversion from prodrug nih.govresearchgate.net | Highly reactive, thiophilic nih.govresearchgate.net |

| Sulfenamide | Rearrangement from sulfenic acid researchgate.netdaffodilvarsity.edu.bd | Highly reactive, thiophilic researchgate.netdaffodilvarsity.edu.bd |

The active sulfenamide or sulfenic acid intermediates of this compound react covalently with specific cysteine residues located on the luminal surface of the H+/K+-ATPase's catalytic α-subunit. wikipedia.orgwikipedia.orgdrugbank.comescholarship.orgpatsnap.comrjptonline.orgfishersci.caresearchgate.netdaffodilvarsity.edu.bd This covalent binding involves the formation of disulfide bonds between the reactive sulfur atom of the activated PPI and the thiol groups of these cysteine residues. apjonline.indrugbank.comescholarship.orgresearchgate.netacs.org While different PPIs may bind to various cysteine residues, Cys-813 is a primary site for PPI binding and enzyme inhibition. wikipedia.orgresearchgate.netresearchgate.net

The covalent binding of this compound's active metabolites to the H+/K+-ATPase results in an irreversible inhibition of the enzyme. wikipedia.orgwikipedia.orgapjonline.inwikipedia.orgdrugbank.commdpi.compatsnap.comrjptonline.orgfishersci.cadaffodilvarsity.edu.bd This means that the enzyme's activity is permanently reduced because the inhibitor forms a stable, enduring bond with the protein. ucl.ac.uksigmaaldrich.comsavemyexams.com The duration of acid inhibition by PPIs significantly exceeds their plasma half-life due to this irreversible binding, requiring the synthesis of new H+/K+-ATPase molecules for acid secretion to resume. nih.govwikipedia.orgijfans.orgdrugbank.compatsnap.comresearchgate.net

Comparative data on the stability of disulfide complexes:

| PPI Compound | Relative Stability of Disulfide Complex (vs. This compound) | Free Energy Barrier (TS5) vs. S-Omeprazole |

| This compound | Less stable nih.govacs.org | 5.5 kcal/mol higher nih.gov |

| S-Omeprazole | More stable (by 4.5 kcal/mol) nih.govacs.org | - |

This difference in stability of the disulfide complex contributes to the observed efficacy differences among PPIs. nih.govacs.org

Covalent Binding to Cysteine Residues of the H+/K+-ATPase

Quantitative Aspects of Disulfide Complex Formation

Mechanistic studies employing quantum chemical calculations, such as Density Functional Theory (DFT), have provided quantitative insights into the formation of the inhibitory disulfide complex. For this compound, the formation of a tetracyclic sulfenamide intermediate is thermodynamically unfavored by approximately 11.5 kcal/mol when compared to the direct formation of a disulfide complex with cysteine residues of the H+/K+-ATPase. researchgate.netnih.govacs.orgacs.org

The transition state (TS5) for the disulfide complex formation is identified as the rate-determining step in the multi-step acid inhibition process by PPIs. The free energy barrier for this transition state is 5.5 kcal/mol higher for this compound compared to S-omeprazole. researchgate.netnih.govacs.orgacs.org Furthermore, the resulting disulfide complex formed by S-omeprazole is thermodynamically more stable by 4.5 kcal/mol in the aqueous phase compared to the disulfide complex formed by this compound. This difference in stability contributes to the observed lower efficacy of this compound as an irreversible PPI for acid inhibition. researchgate.netnih.govacs.orgacs.org

Table 1: Energetic Comparison of Disulfide Complex Formation

| Parameter | This compound Value (kcal/mol) | S-Omeprazole Value (kcal/mol) | Reference |

| Formation of Tetracyclic Sulfenamide (unfavored by) | ~11.5 | ~17 | researchgate.netnih.govacs.orgacs.org |

| Free Energy Barrier (TS5) for Disulfide Complex Formation | 5.5 (higher than S-Omeprazole) | - | researchgate.netnih.govacs.orgacs.org |

| Thermodynamic Stability of Disulfide Complex | -4.5 (less stable than S-Omeprazole) | - | researchgate.netnih.govacs.orgacs.org |

Independence from Receptor-Mediated Stimulation Pathways

This compound's inhibitory action on gastric acid secretion is characterized by its independence from the various receptor-mediated stimulation pathways that typically regulate acid production.

This compound effectively inhibits gastric acid secretion in vivo irrespective of the nature of the stimulus. This includes ligands acting via extracellular receptors, such as histamine (B1213489) or acetylcholine, or the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.govijfans.orgijcrt.org This demonstrates that this compound acts downstream of these initial signaling cascades, directly targeting the H+/K+-ATPase, which is the final common pathway for acid secretion in the parietal cell. nih.govnih.gov

Comparative Mechanistic Insights with Other Proton Pump Inhibitors

While sharing the fundamental mechanism of H+/K+-ATPase inhibition, this compound exhibits distinct characteristics when compared to other established PPIs, particularly concerning their activation kinetics and interaction with the enzyme.

All PPIs, including this compound, are prodrugs that require an acidic environment for their conversion into active, thiophilic species. jnmjournal.org This acid activation typically involves protonation of the pyridine (B92270) moiety, which is a crucial step in the activation pathway. scispace.com The activated forms are primarily sulfenic acid or, less favorably, a tetracyclic sulfenamide. scispace.comacs.orgresearchgate.netnih.govacs.orgacs.org For this compound, the formation of the tetracyclic sulfenamide is unfavored by approximately 11.5 kcal/mol compared to the disulfide complex formation. researchgate.netnih.govacs.orgacs.org The order of acid stability among some common PPIs has been observed as pantoprazole (B1678409) > omeprazole (B731) > lansoprazole (B1674482) > rabeprazole (B1678785), influencing their activation rates. jnmjournal.org

This compound's core structure, a pyridylmethylsulfinyl benzimidazole (B57391), laid the groundwork for subsequent PPI development. nih.govwikipedia.org The inhibitory potency and stability of enzyme interaction among PPIs are influenced by their specific chemical structures and how these structures dictate their binding to cysteine residues on the H+/K+-ATPase. PPIs bind covalently to the gastric H+/K+-ATPase via disulfide bonds. jnmjournal.orgacs.org Cysteine 813 (Cys813) is a primary binding site for many PPIs. nih.govjnmjournal.orgnih.gov For instance, omeprazole binds at Cys813 and Cys892, lansoprazole at Cys813 and Cys321, and pantoprazole at Cys813 and Cys822. nih.govjnmjournal.orgnih.gov

As indicated by computational studies, a PPI with a higher activation free-energy barrier for the rate-determining step of disulfide formation (TS4/TS5) and lower thermodynamic stability of the resulting disulfide complex tends to be a less potent inhibitor. This characteristic is observed with this compound when compared to more potent PPIs like S-omeprazole, where the S-omeprazole disulfide complex is thermodynamically more stable. acs.orgresearchgate.netnih.govacs.orgacs.org

Table 2: Cysteine Binding Sites of Select Proton Pump Inhibitors

| Proton Pump Inhibitor | Primary Cysteine Binding Sites on H+/K+-ATPase | Reference |

| Omeprazole | Cys813, Cys892 | nih.govjnmjournal.orgnih.gov |

| Lansoprazole | Cys813, Cys321 | nih.govjnmjournal.orgnih.gov |

| Pantoprazole | Cys813, Cys822 | nih.govjnmjournal.orgnih.gov |

Preclinical Pharmacological and Toxicological Research on Timoprazole

Gastric Cytoprotective Properties

Differentiation from Antisecretory Effects in Cytoprotection

Distinct Potency Profiles for Cytoprotection Versus Antisecretion

Preclinical studies in rats demonstrated that timoprazole exhibited distinct potency profiles for its cytoprotective and antisecretory effects. Oral administration of this compound was found to be cytoprotective for the stomach, preventing necrosis of the mucosa and acute ulcerations induced by various challenges such as boiling water, ethanol, or 0.6 N HCl. nih.govkarger.com The effective dose 50 (ED50) for cytoprotection ranged between 1 and 3 mg/kg, depending on the specific challenge. nih.govkarger.com In contrast, the antisecretory ED50 for this compound was approximately 12 mg/kg, indicating that its cytoprotective activity occurred at significantly lower doses than its acid-inhibiting effects. nih.govkarger.com

Table 1: Comparative ED50 Values for this compound in Rat Models

| Activity | Route of Administration | ED50 (mg/kg) | Reference |

| Cytoprotection | Oral | 1-3 | nih.govkarger.com |

| Antisecretion | Oral | ~12 | nih.govkarger.com |

| Antisecretion | Subcutaneous | ~10 | nih.gov |

Route-Dependent Cytoprotective Activity in Preclinical Models

The cytoprotective activity of this compound was observed to be dependent on its route of administration in preclinical models. While oral this compound demonstrated significant cytoprotection, the compound administered subcutaneously was an active antisecretory agent (ED50 of 10 mg/kg) but did not exhibit cytoprotective effects. nih.govkarger.comcapes.gov.br This route-dependent difference in activity highlighted the complex mechanisms underlying this compound's protective actions on the gastric mucosa.

Investigation of Prostaglandin (B15479496) Involvement in Cytoprotection

The involvement of prostaglandins (B1171923) in this compound's cytoprotective effects was investigated through the use of indomethacin (B1671933), a prostaglandin synthesis inhibitor. Pretreatment with indomethacin (5 mg/kg orally) blocked the cytoprotective activity of oral this compound at lower doses (1 or 3 mg/kg). nih.govkarger.com However, at higher doses of this compound (5 mg/kg), indomethacin did not inhibit the cytoprotective activity. nih.govkarger.com This suggests that the ability of higher doses of this compound to overcome the indomethacin block differs from the cytoprotective activity of mild irritants, which is consistently inhibited by indomethacin. nih.govkarger.com In in vitro testing, this compound exhibited only mild inhibitory activity on both prostaglandin cyclooxygenase and 15-hydroxyl-dehydrogenase, and only at high concentrations, suggesting a non-specific effect on prostaglandin metabolism. nih.govkarger.com While the involvement of prostaglandins in the antiulcer action of proton pump inhibitors remains a subject of debate, this compound and omeprazole (B731) have been shown to stimulate prostaglandin production in vivo. unipd.it

Early Toxicological Findings and Mitigation Strategies

Early preclinical investigations into this compound revealed certain toxicological findings that necessitated further research and structural modifications.

Observed Adverse Effects in Preclinical Studies: Thyroid Gland Enlargement and Thymus Atrophy

This compound was associated with severe acute toxicity in preclinical studies. researchgate.net Notably, observed adverse effects included thyroid gland enlargement and thymus atrophy. wikipedia.orgscribd.com This toxicity was a significant factor in the discontinuation of its development by some pharmaceutical companies. researchgate.net

Rational Drug Design for Toxicity Elimination through Structural Optimization

The identification of this compound's toxicological profile, particularly its effect on thyroid iodine uptake, spurred efforts in rational drug design to develop safer alternatives. Rational drug design, also known as structure-based drug design, is a scientific approach that involves the identification of biomolecular targets and the design of chemical compounds that can bind with these targets, with the aim of optimizing efficacy and minimizing side effects. researchgate.netparssilico.com

Introduction of Substituted Mercaptobenzimidazoles to Address Toxicity

The discovery of this compound's toxicological profile, particularly its adverse effects on the thyroid gland, necessitated further research to develop derivatives that retained potent antisecretory activity but lacked these undesirable toxicities. wikipedia.orgrjpbcs.comsubstack.comkarger.comresearchgate.netresearchgate.net A literature review on the chemistry of thiourea (B124793) compounds revealed that some substituted mercaptobenzimidazoles had no effect on iodine uptake. wikipedia.orgrjpbcs.comresearchgate.netslideshare.net This insight led to the strategic introduction of such substituents into the this compound structure, specifically modifying the benzimidazole (B57391) moiety. wikipedia.orgresearchgate.netslideshare.net This chemical modification successfully eliminated the thyroid and thymus gland effects without diminishing the drug's antisecretory efficacy. wikipedia.orgrjpbcs.comresearchgate.netresearchgate.netslideshare.net

One notable derivative developed from this research was Picoprazole (H 149/94). rjpbcs.comkarger.comresearchgate.netkarger.com Picoprazole demonstrated strong antisecretory activity without inducing adverse effects on the thyroid or thymus. karger.comresearchgate.net Although initial studies in dogs associated Picoprazole with necrotizing vasculitis, subsequent research clarified that this effect was limited to a specific breed of beagle with antibodies to intestinal worms and was not reproduced in other strains or non-parasitized animals, thus deeming Picoprazole likely safe. substack.comresearchgate.net

This line of investigation ultimately led to the discovery of Omeprazole in 1979, a derivative of this compound that became the first proton pump inhibitor to be introduced into clinical practice. nih.govwikipedia.org Omeprazole was designed to accumulate effectively in the parietal cells, overcoming the toxicological limitations observed with this compound. substack.com

Relationship between Lipophilicity and Toxicological/Antisecretory Profiles

Research into this compound and its derivatives indicated a critical relationship between the compounds' lipophilicity and their biological profiles, encompassing both antisecretory efficacy and toxicological outcomes. rjpbcs.com Specifically, the thyroid and antisecretory effects observed with these compounds were found to be results of a specific range of lipophilicity. rjpbcs.com

Optimization efforts in the development of PPIs, including derivatives of this compound, focused on modifying the pyridine (B92270) moiety to achieve higher pKa values. wikipedia.org This modification was crucial because a higher pKa facilitated the accumulation of the compound within the acidic environment of the parietal cells. wikipedia.org Increased accumulation, in turn, enhanced the rate of acid-mediated conversion of the prodrug to its active intermediate, thereby boosting the antisecretory effect. wikipedia.org

Advanced Research Methodologies and Theoretical Insights Applied to Timoprazole

Computational Chemistry and Molecular Modeling Studies

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in unraveling the molecular mechanisms governing Timoprazole's activation and its interaction with the target enzyme. These studies treat the proton pump inhibitor (PPI) as a prodrug that undergoes activation in the acidic environment of the gastric parietal cell. nih.govacs.orgresearchgate.net

DFT analyses have been employed to examine the acid activation pathways of PPIs, including this compound, S-omeprazole, and R-omeprazole. nih.govacs.orgresearchgate.net These studies, often utilizing the M062X/6-31++G(d,p) level of theory with an SMD solvation model, demonstrate that PPIs are activated in the acidic canaliculi of the gastric H+/K+-ATPase to form sulfenic acid. nih.govacs.orgresearchgate.netresearchgate.netacs.org This sulfenic acid can then either transform into an intermediate sulfenamide (B3320178) or form a disulfide complex with cysteine amino acid residues of the H+/K+-ATPase. nih.govacs.orgresearchgate.netresearchgate.netacs.org The calculated pKa values for the pyridine (B92270) and benzimidazole (B57391) rings of this compound also provide insights into its acid stability and reactivity with the enzyme's active site. researchgate.net

Quantum chemical calculations have identified specific transition states involved in the acid activation and subsequent reactions of this compound. The transition state (TS5) for the disulfide complex formation is suggested to be the rate-determining step in the multi-step acid inhibition process by PPIs. nih.govacs.orgresearchgate.netresearchgate.netacs.org Comparative analyses have shown that the free energy barrier for TS5 is approximately 5.5 kcal/mol higher for this compound compared to S-omeprazole. nih.govacs.orgresearchgate.netresearchgate.netacs.org Furthermore, the formation of a tetra cyclic sulfenamide is energetically unfavored by about 11.5 kcal/mol for this compound when compared to the disulfide complex formation. nih.govacs.orgresearchgate.netresearchgate.netacs.org The thermodynamic stability of the disulfide complex formed with S-omeprazole is also greater by 4.5 kcal/mol in the aqueous phase compared to that formed with this compound, which correlates with this compound's relatively lower efficacy as an irreversible PPI for acid inhibition. nih.govacs.orgresearchgate.netacs.org

Table 1: Calculated Energy Barriers and Stability for this compound and S-Omeprazole

| Compound | Transition State (TS5) Free Energy Barrier (kcal/mol) | Sulfenamide Formation Unfavorability vs. Disulfide Complex (kcal/mol) | Disulfide Complex Thermodynamic Stability (kcal/mol) (Relative to this compound) |

| This compound | Higher by 5.5 (vs. S-Omeprazole) nih.govacs.orgresearchgate.netresearchgate.netacs.org | ~11.5 (unfavored) nih.govacs.orgresearchgate.netresearchgate.netacs.org | Reference (0.0) nih.govacs.orgresearchgate.netacs.org |

| S-Omeprazole | Reference (Lower) nih.govacs.orgresearchgate.netresearchgate.netacs.org | ~17 (unfavored) nih.govacs.orgresearchgate.netresearchgate.netacs.org | More stable by 4.5 nih.govacs.orgresearchgate.netacs.org |

While specific molecular dynamics and docking studies focusing solely on this compound are not extensively detailed in the provided search results, the broader class of PPIs, including this compound, is understood to exert its inhibitory effect by forming an irreversible covalent bond with cysteine residues on the gastric H+/K+-ATPase. nih.govacs.orgresearchgate.netacs.org DFT calculations, as discussed, illuminate the molecular interactions and energy landscapes involved in the formation of this disulfide complex, which is the critical step in enzyme inhibition. nih.govacs.orgresearchgate.netresearchgate.netacs.orgacs.org These computational approaches provide a molecular-level understanding of how this compound, once activated, interacts with and inactivates the proton pump.

Simulation of Transition States in Sulfenamide/Sulfenic Acid Formation

In Vitro Experimental Models for Mechanistic Elucidation

In vitro experimental models have been crucial for directly observing and characterizing the inhibitory effects of this compound on gastric acid secretion and the H+/K+-ATPase.

Studies using isolated gastric ATPase vesicles have demonstrated that this compound inhibits the gastric H+/K+-ATPase, but notably, this inhibition occurs only when the ATPase is actively transporting acid. escholarship.orgijcrt.orgnih.govnih.gov This observation supports the concept of this compound as an acid-activated prodrug, which accumulates in the acidic space of the vesicles (mimicking the parietal cell canaliculus) before undergoing conversion to its active inhibitory form. escholarship.orgijcrt.orgnih.gov The inhibition of acid production and ATPase activity in these vesicles, following a lag phase, further corroborates its acid-dependent activation. escholarship.orgijcrt.orgnih.gov The uptake of acridine (B1665455) orange, a weak base, has been used to monitor acid accumulation in these vesicles, showing a rapid quench of fluorescence upon active transport, which is then inhibited by compounds like this compound. nih.gov

Investigations in isolated gastric mucosa preparations, including isolated rabbit gastric glands and isolated parietal cells, have shown that this compound inhibits both basal and stimulated acid secretion. tandfonline.comnih.govresearchgate.net This inhibitory effect was observed irrespective of the stimulus used to induce acid formation, whether it was histamine (B1213489) or dibutyryl cyclic AMP (db-cAMP). tandfonline.comnih.govresearchgate.net Furthermore, in gastric gland preparations, this compound was found to inhibit both oxygen consumption and acid formation when measured in parallel under histamine stimulation. tandfonline.comresearchgate.net Under non-stimulated conditions, this compound exhibited only a minor effect on oxygen consumption, indicating its targeted action on active acid secretion. tandfonline.comresearchgate.net

Evolution and Comparative Research Within the Proton Pump Inhibitor Class Timoprazole S Legacy

Comparative Pharmacodynamic Studies in Preclinical and Clinical Contexts

Analysis of Onset and Duration of Action Across PPIs

The discovery and study of Timoprazole were instrumental in elucidating the characteristic onset and prolonged duration of action observed across the proton pump inhibitor class. This compound, a pyridylmethylsulfinyl benzimidazole (B57391) synthesized in 1975, exhibited high anti-secretory activity wikipedia.orgwikipedia.orgwikipedia.org. A key finding from early research on this compound and its derivatives, such as picoprazole, was that they inhibited gastric H+/K+-ATPase only when the enzyme was actively secreting acid nih.govescholarship.orgbasicmedicalkey.com. This acid-dependent activation mechanism is crucial for the therapeutic efficacy of PPIs.

Unlike many drugs with a direct correlation between plasma half-life and duration of effect, PPIs demonstrate a significantly longer duration of acid suppression than their relatively short plasma half-lives would suggest wikipedia.orgnih.govresearchgate.net. This extended action, often lasting up to 48 hours, is attributed to the irreversible covalent binding of the activated PPI to the gastric H+/K+-ATPase enzyme wikipedia.orgnih.govresearchgate.net. The acid-activated form of the PPI forms disulfide bonds with cysteine residues on the H+/K+-ATPase, thereby locking the enzyme in an inactive state and preventing further acid secretion wikipedia.orgnih.govwikipedia.orgnih.gov. Consequently, new enzyme synthesis is required for acid secretion to resume, leading to the prolonged therapeutic effect nih.gov.

The following table illustrates the typical plasma half-lives and the prolonged duration of acid inhibition for several prominent PPIs, a pharmacological characteristic underpinned by the insights gained from early compounds like this compound:

| Compound | Typical Plasma Half-life (hours) | Duration of Acid Inhibition (hours) |

| Omeprazole (B731) | 1–1.2 wikipedia.org | ~48 wikipedia.orgnih.govresearchgate.net |

| Lansoprazole (B1674482) | 1.0–1.5 wikipedia.org | >24 rjptonline.org |

| Pantoprazole (B1678409) | 1–2 wikipedia.orgmims.com | ~24 mims.com |

| Rabeprazole (B1678785) | ~1 wikipedia.org | ~48 wikipedia.orgnih.govresearchgate.net |

| Esomeprazole | 1–1.5 wikipedia.org | >24 nih.gov |

| Tenatoprazole | 7 wikipedia.orgslideshare.net | >24 (longer than other PPIs) wikipedia.orgacs.org |

Note: This table simulates an interactive data table based on the provided text data.

Impact on Understanding Gastric Acid Secretion Physiology and Therapeutic Paradigms

This compound's discovery and subsequent research significantly advanced the understanding of gastric acid secretion physiology, fundamentally reshaping therapeutic approaches to acid-related diseases. Its impact extended to elucidating the function and regulation of the H+/K+-ATPase and confirming the concept of the "final common pathway" for acid secretion inhibition.

Contribution to Elucidation of H+/K+-ATPase Function and Regulation

This compound's mechanism of action provided critical insights into the function and regulation of the gastric H+/K+-ATPase, often referred to as the proton pump nih.govnih.gov. Research demonstrated that this compound inhibited acid secretion in vivo irrespective of the nature of the stimulus, whether it was mediated by extracellular ligands such as histamine (B1213489) or acetylcholine, or intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) nih.govjetir.org. This observation was pivotal, suggesting that this compound acted at a point common to all stimulatory pathways of acid secretion.

Further experiments revealed that this compound, and later its derivative omeprazole, were prodrugs that required an acidic environment to be converted into their active inhibitory form wikipedia.orgnih.govescholarship.org. This acid-catalyzed transformation occurs specifically within the secretory canaliculus of the gastric parietal cell, where the pH is highly acidic escholarship.org. Once activated, the compound forms an irreversible covalent bond with sulfhydryl groups of cysteine residues on the H+/K+-ATPase enzyme, effectively blocking its function wikipedia.orgnih.govnih.govnih.govwikipedia.orgnih.gov. This specific and irreversible binding mechanism confirmed the H+/K+-ATPase as the direct target of these compounds, providing a clear understanding of how they regulate acid secretion nih.gov.

Confirmation of the "Final Common Pathway" for Acid Secretion Inhibition

The elucidation of this compound's mechanism of action solidified the concept of the gastric H+/K+-ATPase as the "final common pathway" for acid secretion wikipedia.orgnih.govbasicmedicalkey.comnih.govgutnliver.org. Prior to the advent of PPIs, therapies like H2-receptor antagonists targeted specific receptors involved in acid stimulation (e.g., histamine H2 receptors) basicmedicalkey.comnih.gov. However, these approaches could be surmounted by other stimulatory pathways.

The discovery that this compound and its successors directly inhibit the H+/K+-ATPase, the enzyme responsible for the terminal step of proton extrusion into the gastric lumen, regardless of the initial physiological stimulus, represented a significant paradigm shift wikipedia.orgnih.govbasicmedicalkey.comnih.govwikipedia.orggutnliver.org. This meant that all signals for acid secretion, whether from histamine, acetylcholine, or gastrin, ultimately converge on and activate this pump wikipedia.orggutnliver.org. By irreversibly blocking this "final common pathway," PPIs offered a more potent and comprehensive inhibition of gastric acid secretion compared to previous therapeutic agents nih.govgutnliver.org. This fundamental understanding, largely initiated by the research into this compound, paved the way for the development of highly effective medications for a wide range of acid-related disorders.

Q & A

Q. Table 2: Key Parameters for In Vivo Efficacy-Toxicity Correlation

| Parameter | Method | Target Value | Reference |

|---|---|---|---|

| Plasma Cₘₐₓ | LC-MS/MS | ≥2.5 µg/mL | |

| Thyroid Iodine Uptake | Gamma Spectrometry | ≤10% of control | |

| H⁺/K⁺-ATPase Inhibition | Spectrophotometry | IC₅₀ < 0.1 µM |

Q. Table 3: Common Pitfalls in this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.